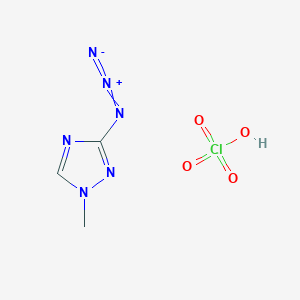![molecular formula C14H14BrNO2 B14227649 1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one CAS No. 825612-23-5](/img/structure/B14227649.png)
1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one is a complex organic compound characterized by the presence of a bromobenzoyl group attached to a tetrahydropyridine ring
準備方法
The synthesis of 1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzoic acid and tetrahydropyridine derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Synthetic Route: The synthetic route may involve multiple steps, including the formation of intermediate compounds. For example, the bromination of benzoic acid derivatives followed by coupling with tetrahydropyridine can yield the desired product.
Industrial Production: On an industrial scale, the production methods may involve optimization of reaction conditions to enhance yield and purity.
化学反応の分析
1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
科学的研究の応用
1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one has diverse applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound finds applications in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets:
類似化合物との比較
1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-Bromobenzoyl)proline and 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea share structural similarities.
Uniqueness: The presence of the tetrahydropyridine ring and the specific positioning of the bromobenzoyl group confer unique chemical and biological properties to the compound, distinguishing it from other similar molecules .
特性
CAS番号 |
825612-23-5 |
|---|---|
分子式 |
C14H14BrNO2 |
分子量 |
308.17 g/mol |
IUPAC名 |
1-[1-(2-bromobenzoyl)-3,4-dihydro-2H-pyridin-5-yl]ethanone |
InChI |
InChI=1S/C14H14BrNO2/c1-10(17)11-5-4-8-16(9-11)14(18)12-6-2-3-7-13(12)15/h2-3,6-7,9H,4-5,8H2,1H3 |
InChIキー |
HKYBWUVSROBRBZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CN(CCC1)C(=O)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


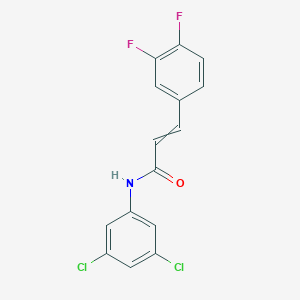
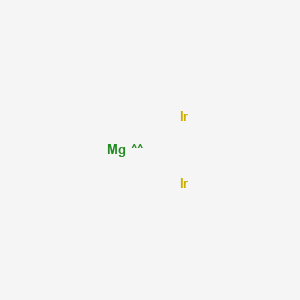
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-isoleucyl-L-threonylglycine](/img/structure/B14227579.png)
![2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14227587.png)
![2-[2-(Buta-1,3-dien-2-yl)-3,6-dimethoxyphenyl]-1,3-dithiane](/img/structure/B14227591.png)
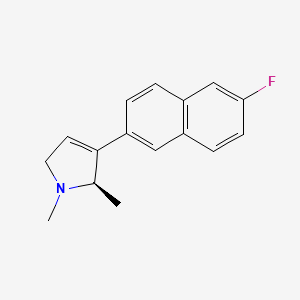
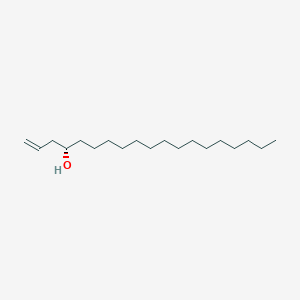

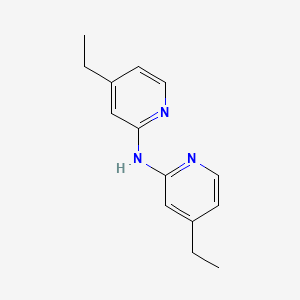
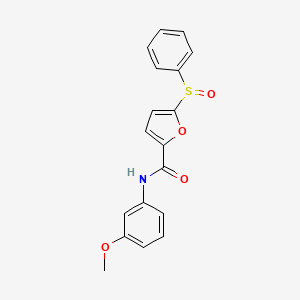
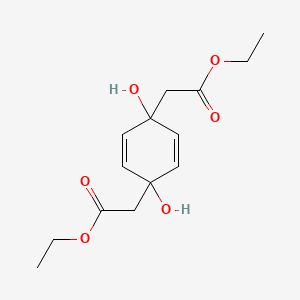
![6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile](/img/structure/B14227642.png)
![1,2-Di([1,1'-binaphthalen]-4-yl)benzene](/img/structure/B14227643.png)
